Cas no 1361539-15-2 (Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid)

Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid is a chlorinated biphenyl derivative featuring a hydroxyacetic acid functional group. This compound is of interest in environmental and analytical chemistry due to its structural similarity to polychlorinated biphenyls (PCBs), which are persistent organic pollutants. Its well-defined molecular structure makes it suitable for use as a reference standard in chromatographic analysis, aiding in the detection and quantification of PCB metabolites. The presence of both hydroxyl and carboxyl groups enhances its solubility in polar solvents, facilitating laboratory handling. Additionally, its stability under controlled conditions ensures reliable performance in research applications, particularly in studies involving PCB degradation pathways or metabolic profiling.
Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid structure
1361539-15-2 structure
Product name:Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
CAS No:1361539-15-2
MF:C14H8Cl4O3
MW:366.023520469666
CID:4991327

Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
    • Inchi: 1S/C14H8Cl4O3/c15-9-3-6(1-2-8(9)13(19)14(20)21)7-4-10(16)12(18)11(17)5-7/h1-5,13,19H,(H,20,21)
    • InChI Key: FRIPMOFTINFRDR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C(=O)O)O)C1C=C(C(=C(C=1)Cl)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 369
  • XLogP3: 5
  • Topological Polar Surface Area: 57.5

Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011010711-500mg
Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
1361539-15-2 97%
500mg
823.15 USD 2021-07-04
Alichem
A011010711-250mg
Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
1361539-15-2 97%
250mg
504.00 USD 2021-07-04
Alichem
A011010711-1g
Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
1361539-15-2 97%
1g
1,519.80 USD 2021-07-04

Additional information on Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid

Introduction to Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid (CAS No. 1361539-15-2)

Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid, with the CAS number 1361539-15-2, is a complex organic compound that has garnered significant attention in the field of environmental and medicinal chemistry. This compound is a derivative of tetrachlorobiphenyl, which is part of the broader class of polychlorinated biphenyls (PCBs). PCBs have been extensively studied due to their widespread environmental presence and potential health impacts. However, the specific focus on Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid has revealed unique properties and applications that distinguish it from other PCB derivatives.

The molecular structure of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid consists of a biphenyl core with four chlorine atoms substituted at specific positions (3, 3', 4', and 5'). Additionally, an acetic acid group is attached to the 4-position of one of the phenyl rings, along with a hydroxyl group. This unique arrangement contributes to its chemical stability and reactivity, making it a subject of interest in various research areas.

In recent years, significant advancements have been made in understanding the environmental fate and biological effects of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid. Studies have shown that this compound can be detected in various environmental matrices, including soil, water, and air. Its persistence and potential for bioaccumulation have raised concerns about its long-term impact on ecosystems and human health. Researchers are actively investigating methods to mitigate its environmental presence through bioremediation and chemical degradation techniques.

From a medicinal chemistry perspective, Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid has shown promise in several areas. One notable application is its potential as a ligand for nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs). PPARs play crucial roles in regulating lipid metabolism and inflammation. Preliminary studies have indicated that this compound can modulate PPAR activity, suggesting potential therapeutic applications in metabolic disorders and inflammatory diseases.

Furthermore, the structural similarity of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid to other known bioactive compounds has led to investigations into its pharmacological properties. Researchers are exploring its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain isoforms of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.

The synthesis of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions using transition metal catalysts. The development of efficient synthetic methods is essential for scaling up production for both research and potential commercial applications.

In terms of analytical methods, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for the detection and quantification of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid. These techniques provide high sensitivity and specificity, enabling researchers to accurately measure trace levels of the compound in complex matrices. Additionally, nuclear magnetic resonance (NMR) spectroscopy is employed to confirm the structure and purity of synthesized samples.

The safety profile of Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid is an important consideration in both research and practical applications. While PCBs as a class are known for their toxicity, the specific toxicological properties of this compound are still under investigation. Preliminary studies suggest that it may exhibit lower toxicity compared to some other PCB derivatives due to its unique structural features. However, comprehensive safety assessments are ongoing to ensure its safe handling and use in various settings.

In conclusion, Hydroxy-(3,3',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid (CAS No. 1361539-15-2) is a multifaceted compound with significant implications in environmental science and medicinal chemistry. Its unique molecular structure and properties make it a valuable subject for further research into its environmental fate, biological effects, and potential therapeutic applications. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex chemical systems and their interactions with biological processes.

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